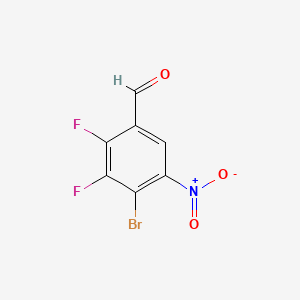
2-(2-Bromo-4-methoxy-3,5-dinitrophenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromo-4-methoxy-3,5-dinitrophenyl)acetic acid is an organic compound characterized by the presence of bromine, methoxy, and dinitro functional groups attached to a phenyl ring, with an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-methoxy-3,5-dinitrophenyl)acetic acid typically involves the bromination of 4-methoxy-3,5-dinitrophenylacetic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction mixture is usually refluxed in a suitable solvent like acetic acid or chloroform to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(2-Bromo-4-methoxy-3,5-dinitrophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and catalysts like palladium.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted phenylacetic acids.
Reduction: Formation of amino derivatives.
Oxidation: Formation of hydroxyl derivatives.
科学研究应用
2-(2-Bromo-4-methoxy-3,5-dinitrophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-(2-Bromo-4-methoxy-3,5-dinitrophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
相似化合物的比较
Similar Compounds
- 2-Bromo-4-methoxybenzoic acid
- 3,5-Dibromo-2-methoxyphenylacetic acid
- 4-Bromo-3-nitroanisole
Uniqueness
2-(2-Bromo-4-methoxy-3,5-dinitrophenyl)acetic acid is unique due to the presence of both bromine and dinitro groups on the phenyl ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H7BrN2O7 |
|---|---|
分子量 |
335.06 g/mol |
IUPAC 名称 |
2-(2-bromo-4-methoxy-3,5-dinitrophenyl)acetic acid |
InChI |
InChI=1S/C9H7BrN2O7/c1-19-9-5(11(15)16)2-4(3-6(13)14)7(10)8(9)12(17)18/h2H,3H2,1H3,(H,13,14) |
InChI 键 |
KLIVRURSOJUDSE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1[N+](=O)[O-])Br)CC(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-1-{1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl}ethan-1-one dihydrochloride](/img/structure/B13471337.png)
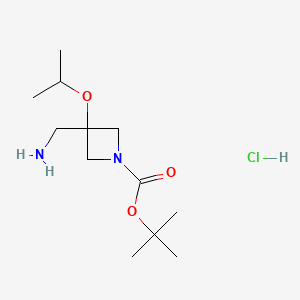
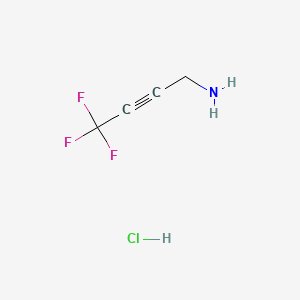
![1-{[4-(Dihydroxyboranyl)phenyl]methyl}guanidine; 2,2,2-trifluoroacetic acid](/img/structure/B13471350.png)
![3-Amino-6-methylfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13471354.png)
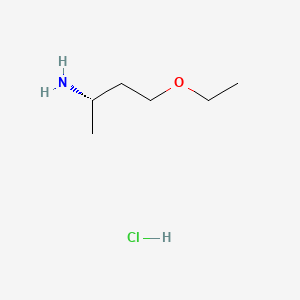
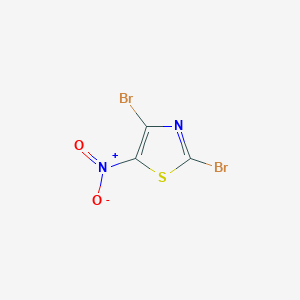
![3-Aminofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13471379.png)
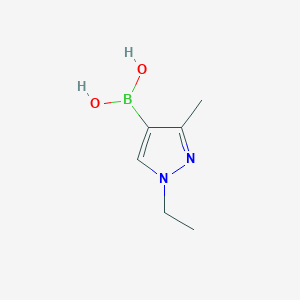
![tert-butyl N-{[(3R)-1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13471387.png)
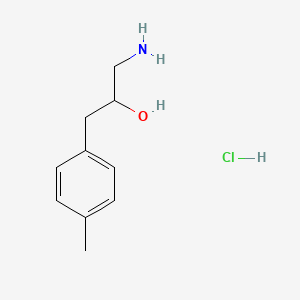
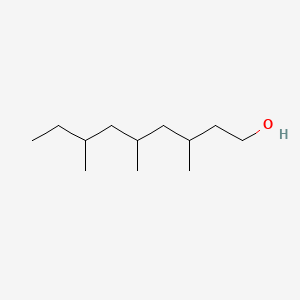
![Sodium 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate](/img/structure/B13471415.png)
